molecular formula C7H11N3O2 B2542916 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1245772-90-0

2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2542916
CAS No.: 1245772-90-0
M. Wt: 169.184
InChI Key: OYCHWDRLNJRKHH-UHFFFAOYSA-N
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Description

2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

While the specific mechanism of action for “2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid” is not explicitly mentioned in the search results, pyrazole-bearing compounds are known for their diverse pharmacological effects. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Future Directions

The future directions for “2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid” could involve further exploration of its pharmacological effects, potential applications in medicinal chemistry, drug discovery, and agrochemistry . Additionally, more research could be conducted to understand its mechanism of action and to develop more effective synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts or solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives with different properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the propanoic acid moiety, which imparts unique chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-3-10(9-6(4)8)5(2)7(11)12/h3,5H,1-2H3,(H2,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCHWDRLNJRKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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